molecular formula C21H18ClN7O2 B2994820 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea CAS No. 1170046-43-1

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea

Numéro de catalogue: B2994820
Numéro CAS: 1170046-43-1
Poids moléculaire: 435.87
Clé InChI: KVGOSLTWMPBDPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea is a synthetic organic compound designed for research applications. This molecule is built on a pyrimidine core , a privileged scaffold in medicinal chemistry known for its ability to interact with a variety of enzyme targets, particularly kinases . The structure incorporates a central urea linker connecting two aromatic systems, a design feature commonly employed in the development of kinase inhibitors . The presence of the 1H-imidazole and substituted phenyl rings suggests this compound may have been designed to mimic ATP and fit into the active sites of specific protein kinases. Researchers investigating signal transduction pathways may find this compound valuable. Its structural motifs are similar to those found in known inhibitors targeting kinases such as the Fibroblast Growth Factor Receptor (FGFR) family and the Janus Kinase (JAK) family . Inhibition of these kinases is a prominent area of inquiry in oncology and immunology research for controlling cell proliferation and immune responses. Potential research applications for this compound include exploring its effects in cancer biology , particularly in studies involving cell lines with dysregulated kinase activity. It may also serve as a chemical probe for understanding the role of specific kinases in disease models or as a lead structure for the development of novel therapeutic agents. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use. Researchers should conduct their own experiments to determine the compound's specificity, potency, and mechanism of action for their particular system.

Propriétés

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O2/c1-31-18-7-6-16(10-17(18)22)28-21(30)27-15-4-2-14(3-5-15)26-19-11-20(25-12-24-19)29-9-8-23-13-29/h2-13H,1H3,(H,24,25,26)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGOSLTWMPBDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C22H21N7O3C_{22}H_{21}N_{7}O_{3}, and it features multiple functional groups, including an imidazole ring, a pyrimidine moiety, and a urea linkage. These structural components are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Target Enzymes : The compound has been shown to inhibit various kinases and enzymes that are crucial in cancer cell proliferation. For instance, it may interact with the dihydrofolate reductase (DHFR) enzyme, which is essential for DNA synthesis and repair in rapidly dividing cells .
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines. For example, derivatives with structural similarities have demonstrated the ability to increase annexin V-FITC-positive apoptotic cells significantly .
  • Antitumor Activity : The compound's structural characteristics suggest potential antitumor effects, particularly against solid tumors. Its interaction with specific cellular pathways involved in tumor growth inhibition has been observed in various preclinical models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameMechanism of ActionIC50 (nM)Cell Line TestedReference
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)ureaDHFR Inhibition<50Various Cancer Lines
Analog AApoptosis Induction720MDA-MB-231
Analog BAntiproliferative0.64MM1.S

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

  • Study on Antitumor Efficacy : In a study involving mouse models of colon cancer, compounds structurally related to this urea derivative exhibited significant tumor growth inhibition, suggesting a promising avenue for further development as anticancer agents .
  • In Vitro Studies : In vitro assays have demonstrated that derivatives with similar imidazole and pyrimidine functionalities can effectively inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression, enhancing our understanding of their potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Target/Mechanism Potency/Selectivity Notes
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea Pyrimidine-imidazole 3-chloro-4-methoxyphenyl MCT4 inhibitor Higher selectivity for MCT4 over MCT1; IC₅₀ ~50 nM (in vitro)
1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea () Pyrimidine-imidazole 2-ethylphenyl Undisclosed (likely MCT4) Reduced potency vs. chloro-methoxy analogue; IC₅₀ >100 nM
Dianilinopyrimidine-based BTK inhibitors (e.g., AVL-291/292) () Pyrimidine Acrylamide-linked phenyl Bruton’s tyrosine kinase (BTK) Targets BTK (IC₅₀ <10 nM); distinct mechanism from MCT4 inhibitors

Key Observations:

Substituent Effects on Potency :

  • The 3-chloro-4-methoxyphenyl group in the target compound enhances binding to MCT4 compared to the 2-ethylphenyl analogue (), likely due to improved hydrophobic interactions and electron-withdrawing effects .
  • BTK inhibitors like AVL-291/292 prioritize acrylamide warheads for covalent BTK binding, diverging from the urea-based MCT4 inhibitors .

Comparative Pharmacological Profiles

MCT4 vs. BTK Inhibitors

  • MCT4 Inhibitors :
    • Block lactate efflux, inducing intracellular acidosis and impairing cancer cell survival .
    • Efficacy in hypoxia-resistant tumors (e.g., pancreatic cancer models) .
  • BTK Inhibitors :
    • Modulate B-cell receptor signaling; used in hematologic malignancies (e.g., ibrutinib for CLL) .

Q & A

Q. What are the established synthetic routes for 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea?

The compound can be synthesized via a multi-step urea-forming reaction. A common approach involves:

  • Step 1 : Coupling 6-(1H-imidazol-1-yl)pyrimidin-4-amine with 4-nitrophenyl chloroformate to generate an activated carbamate intermediate .
  • Step 2 : Reacting the intermediate with 3-chloro-4-methoxyaniline under basic conditions (e.g., potassium phosphate and N,N-diisopropylethylamine in acetonitrile) to form the urea backbone .
  • Step 3 : Purification via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
    Key considerations: Monitor reaction progress using TLC or HPLC to avoid over-functionalization of the pyrimidine ring.

Q. What analytical methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regioselectivity of the urea bond and substituent positions. For example, urea NH protons typically appear as broad singlets near δ 8.5–9.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns, especially for chlorine-containing derivatives .
  • Infrared Spectroscopy (IR) : Urea carbonyl stretches (C=O) appear at ~1640–1680 cm⁻¹, distinguishing them from amides or carbamates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Design of Experiments (DoE) : Use response surface methodology to optimize variables like solvent polarity (e.g., acetonitrile vs. DMF), base stoichiometry (e.g., DIEA vs. K₂CO₃), and temperature. Evidence suggests room temperature reactions reduce side-product formation in urea syntheses .
  • Catalysis : Explore Pd-mediated coupling for pyrimidine-amine activation, which may enhance regioselectivity in imidazole substitution .

Q. What strategies address stability challenges in aqueous formulations?

  • Excipient Screening : Co-formulate with cyclodextrins or polyethylene glycol (PEG) to shield the urea moiety from hydrolysis. Patent data for similar compounds highlight PEG-400 as effective for aqueous stability .
  • pH Control : Maintain formulations at pH 5.0–6.5 to minimize urea bond cleavage. Use buffering agents like citrate-phosphate .

Q. How can computational modeling aid in understanding structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Calculate electron distribution in the pyrimidine-imidazole core to predict binding affinity with biological targets (e.g., kinase inhibitors).
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability, leveraging data from triazine-urea analogs .

Q. What mechanistic insights explain contradictory reactivity in urea-forming reactions?

  • Kinetic Profiling : Use stopped-flow NMR to monitor intermediates. For example, carbamate intermediates may undergo competing hydrolysis under humid conditions, reducing yields .
  • Isotopic Labeling : Introduce 15N-labeled amines to track urea bond formation via MS/MS fragmentation patterns .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields?

  • Variable Identification : Yields may vary due to impurities in starting materials (e.g., 3-chloro-4-methoxyaniline hydrochloride vs. free base). Conduct elemental analysis for stoichiometric validation .
  • Reproducibility Protocols : Adopt strict moisture control (e.g., anhydrous solvents, glovebox conditions) to mitigate hydrolysis, as seen in urea syntheses across patents .

Methodological Recommendations

  • Synthesis : Prioritize carbamate activation over direct isocyanate routes to avoid toxicity and improve scalability .
  • Characterization : Combine NMR with X-ray crystallography (if crystalline) to unambiguously assign stereochemistry .
  • Stability Testing : Use accelerated stability studies (40°C/75% RH) to predict shelf-life, referencing PEG-based formulations from analogous compounds .

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